

# A Head-to-Head Clinical Trial Comparison of SMA Therapies

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the comparative efficacy and safety of Zolgensma (onasemnogene abeparvovec), **Spinraza** (nusinersen), and Evrysdi (risdiplam) in the treatment of Spinal Muscular Atrophy (SMA).

This guide provides a comprehensive analysis of the available clinical trial data for the three leading therapies for Spinal Muscular Atrophy (SMA). While direct head-to-head trials are limited, this document synthesizes findings from pivotal clinical studies, indirect treatment comparisons, and meta-analyses to offer an objective comparison for the scientific community.

# **Therapeutic Mechanisms of Action**

The three approved therapies for SMA employ distinct biological strategies to address the underlying genetic cause of the disease: the deficiency of the Survival Motor Neuron (SMN) protein. Zolgensma utilizes a gene replacement approach, while **Spinraza** and Evrysdi act as SMN2 splicing modifiers.[1]





Caption: Mechanisms of Action for SMA Therapies.

# **Quantitative Comparison of Clinical Trial Data**

The following tables summarize key efficacy and safety data from the pivotal clinical trials of Zolgensma, **Spinraza**, and Evrysdi. It is important to note that these trials had different patient populations and endpoints, making direct comparisons challenging.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)



| Outcome Measure                                        | Zolgensma<br>(STR1VE/START)                                                                         | Spinraza (ENDEAR)                                                                                                                        | Evrysdi (FIREFISH)                                                                                 |
|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Survival Rate                                          | 95%[2]                                                                                              | 60%[2]                                                                                                                                   | 86%[2]                                                                                             |
| Ventilation-Free<br>Survival                           | Zolgensma was the only treatment to reduce the number of patients requiring ventilatory support.[2] | Not explicitly stated in snippets.                                                                                                       | 81% of children were alive without needing permanent ventilation after five years of treatment.[3] |
| Motor Milestone<br>Achievement (Sitting<br>Unassisted) | 59% able to sit independently for >30 seconds.[1]                                                   | A majority of treated infants achieved head control, rolling abilities, and were able to sit without support for at least 30 seconds.[4] | 59% could sit without<br>support for 30<br>seconds after five<br>years of treatment.[3]<br>[5]     |
| CHOP INTEND Score<br>Improvement                       | Rapid and sustained improvement in motor function.[4]                                               | Significant improvements in motor milestones.[4]                                                                                         | 186% higher rate of achieving a ≥ 4-point improvement compared with nusinersen.[6]                 |

Table 2: Efficacy in Later-Onset SMA (Type 2 & 3)

| Outcome Measure            | Spinraza (CHERISH)                                                              | Evrysdi (SUNFISH)                                                    |
|----------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Change in HFMSE Score      | Mean increase of 3.9 points from baseline at 15 months.[7]                      | Statistically significant improvement in HFMSE score (WMD: 0.87).[8] |
| Motor Function Improvement | Clinically meaningful improvements in motor function were seen at 15 months.[7] | Showed a statistically significant improvement in MFM32.[8]          |

Table 3: Overview of Safety Profiles



| Adverse Events            | Zolgensma                                                                            | Spinraza                                                                                     | Evrysdi                                                                          |
|---------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Common Side Effects       | Elevated liver<br>enzymes, vomiting,<br>thrombocytopenia,<br>elevated troponin-I.[4] | Respiratory infections, constipation, headache, back pain, post-lumbar puncture syndrome.[4] | Fever, diarrhea, rash, mouth ulcers, joint pain, urinary tract infections.[9]    |
| Serious Adverse<br>Events | Potential for liver<br>damage.                                                       | Complications associated with repeated spinal injections.                                    | The overall adverse event profile was reflective of the underlying disease. [10] |

# **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for interpreting clinical trial outcomes. Below are summaries of the protocols for the pivotal trials of each therapy.

### Zolgensma (onasemnogene abeparvovec)

#### STR1VE Trial:

- Design: A Phase 3, open-label, single-arm, single-dose, multicenter trial.[1]
- Patient Population: Infants with SMA Type 1 who were less than 6 months of age at the time
  of gene therapy, with one or two copies of the SMN2 gene.
- Primary Outcome Measures:
  - Event-free survival at 14 months of age.
  - The ability to sit independently for more than 30 seconds at 18 months of age.[1]
- Key Efficacy Endpoints: Achievement of developmental motor milestones, change from baseline in CHOP INTEND score, and survival.





Caption: Zolgensma STR1VE Trial Workflow.

### Spinraza (nusinersen)

#### **ENDEAR Trial:**

- Design: A Phase 3, randomized, double-blind, sham-controlled trial.[9]
- Patient Population: Infants with infantile-onset SMA (symptom onset before 6 months of age)
   and two copies of the SMN2 gene.[9]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: The proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).

#### **CHERISH Trial:**



- Design: A Phase 3, randomized, double-blind, sham-controlled study.[7]
- Patient Population: Children with later-onset SMA (symptom onset after 6 months of age).[7]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[7]





Caption: Spinraza Pivotal Trial Workflows.

### **Evrysdi** (risdiplam)

#### FIREFISH Trial:

• Design: An open-label, two-part pivotal clinical trial.[5][6] Part 1 was a dose-finding study, and Part 2 was a single-arm study at the selected dose.[5]



- Patient Population: Infants aged 2 to 7 months with Type 1 SMA.[6]
- Primary Outcome Measure (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months, as measured by the Gross Motor Scale of the Bayley Scales of Infant and Toddler Development—Third Edition (BSID-III).[5]

#### SUNFISH Trial:

- Design: A two-part, double-blind, placebo-controlled pivotal study.[4] Part 1 determined the dose for the confirmatory Part 2.
- Patient Population: Individuals aged 2-25 years with Type 2 or 3 SMA.[4]
- Primary Outcome Measure (Part 2): Change from baseline in the Motor Function Measure
   32 (MFM-32) scale after one year of treatment compared to placebo.[4]







Caption: Evrysdi Pivotal Trial Workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. m.youtube.com [m.youtube.com]
- 2. Nusinersen Clinical Trials and Their Results SMAUK [smauk.org.uk]



- 3. spinrazahcp.com [spinrazahcp.com]
- 4. roche.com [roche.com]
- 5. roche.com [roche.com]
- 6. Learn About The Evrysdi® (risdiplam) Clinical Trial Overview | Official Patient Site [evrysdi.com]
- 7. biogenlinc.co.uk [biogenlinc.co.uk]
- 8. Risdiplam Clinical Trials and Their Results SMAUK [smauk.org.uk]
- 9. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- To cite this document: BenchChem. [A Head-to-Head Clinical Trial Comparison of SMA Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181795#head-to-head-clinical-trial-data-of-sma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





